

The Chemical Architecture and Synthesis of Cosalane: A Technical Guide

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Compound of Interest

Compound Name: Cosalane

Cat. No.: B1669449

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Abstract

Cosalane is a synthetic compound recognized for its potent antiviral, specifically anti-HIV, and chemokine receptor antagonist activities. Structurally, it is a complex molecule featuring a cholestane scaffold linked to a disalicylmethane moiety. This guide provides a detailed overview of its chemical structure, a comprehensive look at its convergent synthesis, and its mechanisms of action. Quantitative data are presented in tabular format for clarity, and key experimental protocols are detailed. Visualizations of its biological pathways and experimental workflows are provided to facilitate a deeper understanding of its function and application in research and drug development.

Chemical Structure of Cosalane

Cosalane is chemically defined as 5-[1-(3-carboxy-5-chloro-4-hydroxyphenyl)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]but-1-enyl]-3-chloro-2-hydroxybenzoic acid. Its molecular formula is C₄₅H₆₀Cl₂O₆, with a molecular weight of 767.86 g/mol. [1] The structure comprises two main components: a hydrophobic steroid nucleus derived from cholestane and a polar, aromatic pharmacophore consisting of a dichlorodisalicylmethane unit. These two parts are connected by a three-carbon linker. [2]

The cholestane portion provides a rigid, lipophilic backbone, which is crucial for its interaction with biological membranes and protein hydrophobic pockets. The dichlorodisalicylmethane moiety, with its two carboxylic acid groups and two hydroxyl groups, is the primary site of interaction with target proteins through electrostatic and hydrogen bonding interactions.

Synthesis of Cosalane

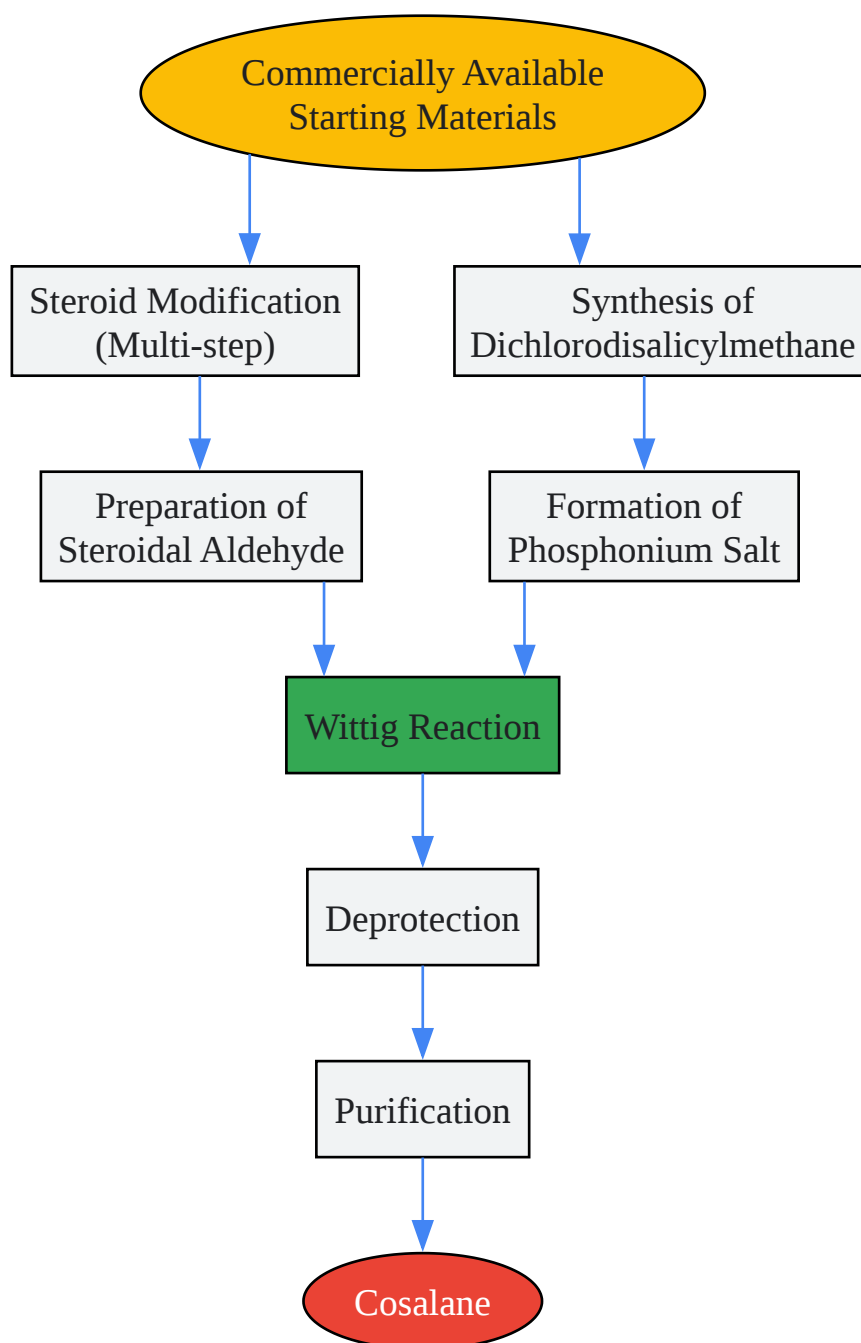
The synthesis of **Cosalane** is achieved through a convergent route, starting from commercially available materials.^[2] This approach involves the separate synthesis of the steroidal component and the disalicylmethane pharmacophore, which are then coupled to form the final product.

Experimental Protocols

While the seminal paper by Cushman et al. (1994) outlines the synthesis, specific, detailed step-by-step public protocols are not readily available in the searched literature. The general synthetic strategy is as follows:

- **Preparation of the Steroidal Aldehyde:** The cholestane starting material is modified at the C-3 position to introduce a three-carbon chain terminating in an aldehyde group. This multi-step process typically involves the protection of other reactive groups on the steroid nucleus, followed by chain elongation and oxidation to the aldehyde.
- **Synthesis of the Dichlorodisalicylmethane Phosphonium Salt:** 5-chlorosalicylic acid is used as the starting material to synthesize the dichlorodisalicylmethane unit. This fragment is then converted into a phosphonium salt to prepare it for a Wittig reaction.
- **Wittig Reaction and Deprotection:** The steroidal aldehyde and the dichlorodisalicylmethane phosphonium salt are reacted under Wittig conditions to form the carbon-carbon double bond of the linker. Subsequent deprotection of the carboxylic acid and hydroxyl groups yields **Cosalane**.
- **Purification:** The final product is purified using chromatographic techniques to ensure high purity.

Synthesis Workflow



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Convergent synthesis workflow for **Cosalane**.

Quantitative Data

The biological activity of **Cosalane** has been quantified in various assays. The following tables summarize key data points.

Table 1: Anti-HIV Activity of Cosalane

Parameter	Virus Strain	Cell Line	Value (μM)	Reference
EC50	HIV-1RF	CEM-SS	5.1	[3]

Table 2: CCR7 Antagonist Activity of Cosalane

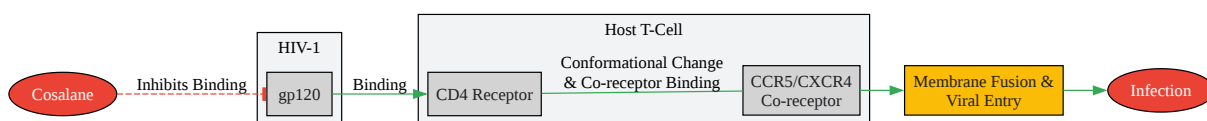
Ligand	Assay	IC50 (μM)	Reference
CCL19	β-arrestin recruitment	0.2	
CCL21	β-arrestin recruitment	2.7	

Mechanism of Action

Cosalane exhibits a multi-pronged mechanism of action, primarily targeting viral entry and chemokine receptor signaling.

Anti-HIV Activity: Inhibition of Viral Entry

Cosalane's primary anti-HIV mechanism involves the inhibition of the virus's entry into host cells. It achieves this by interfering with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-cells.[2] This interaction is a critical first step in the HIV infection process. By blocking this binding, **Cosalane** effectively prevents the subsequent conformational changes in the viral envelope proteins that are necessary for the fusion of the viral and cellular membranes.

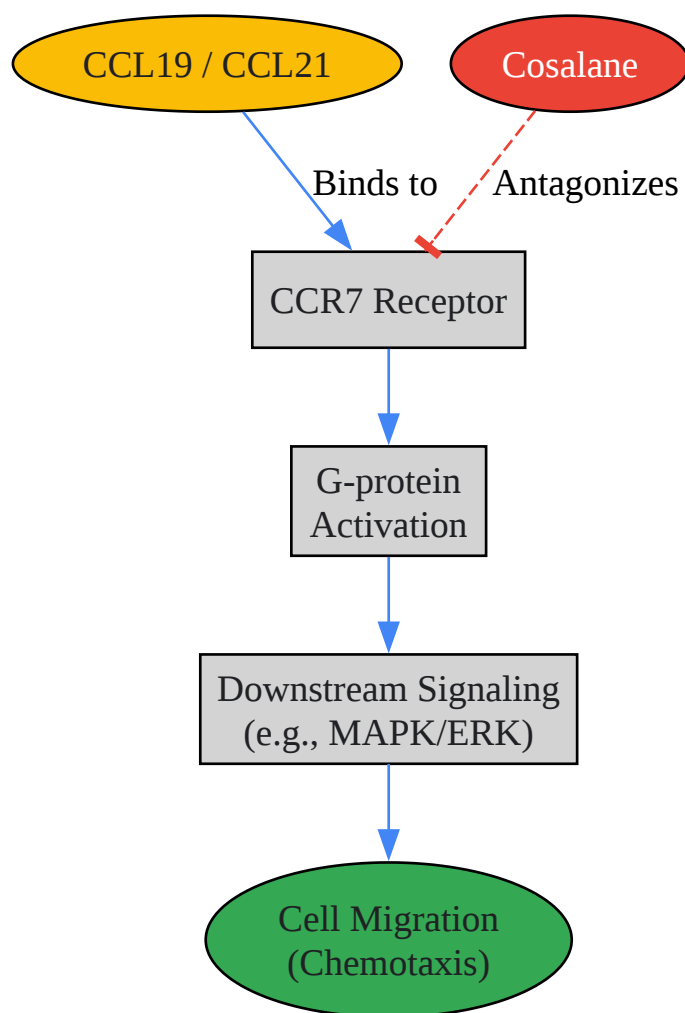


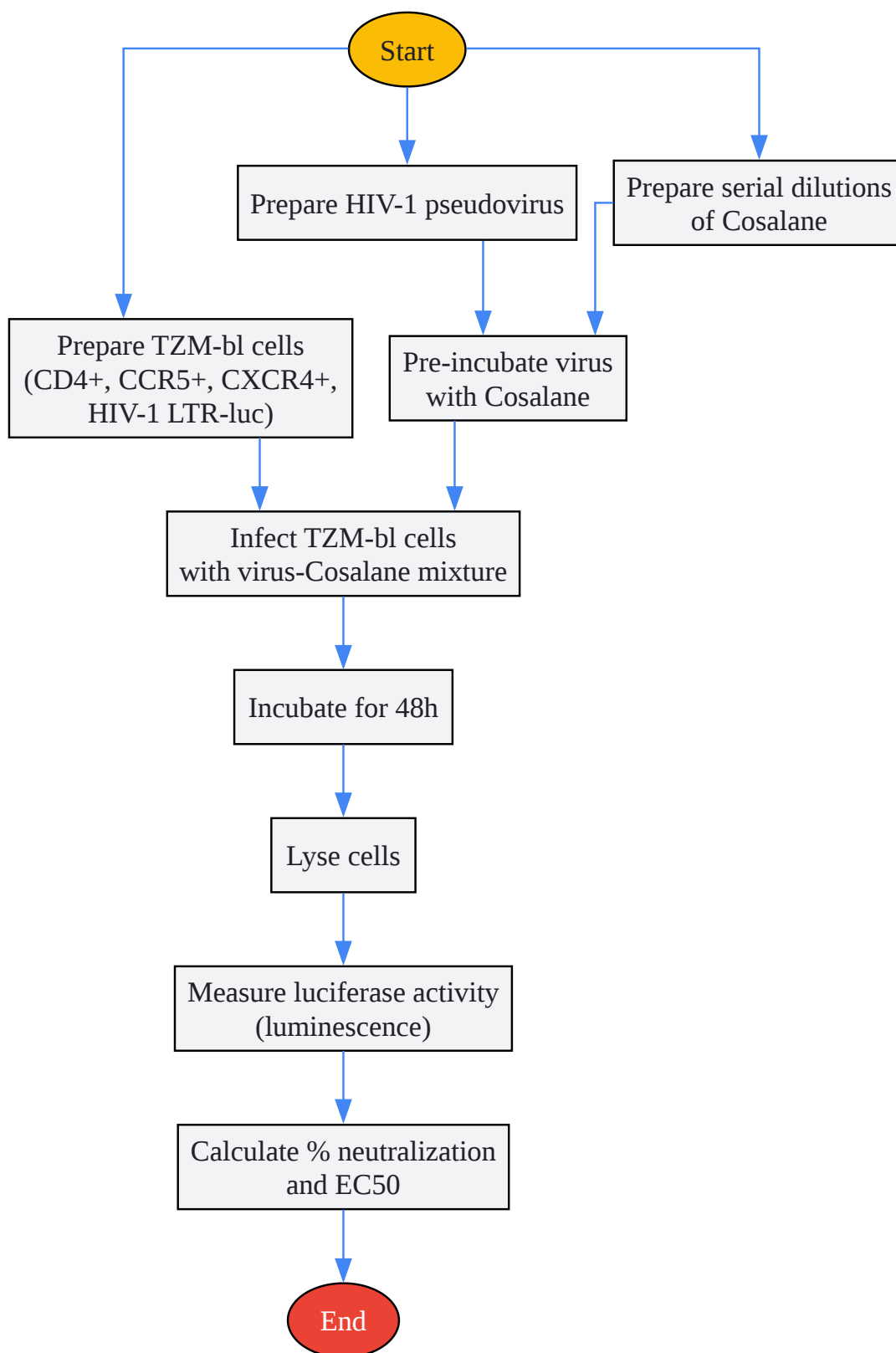
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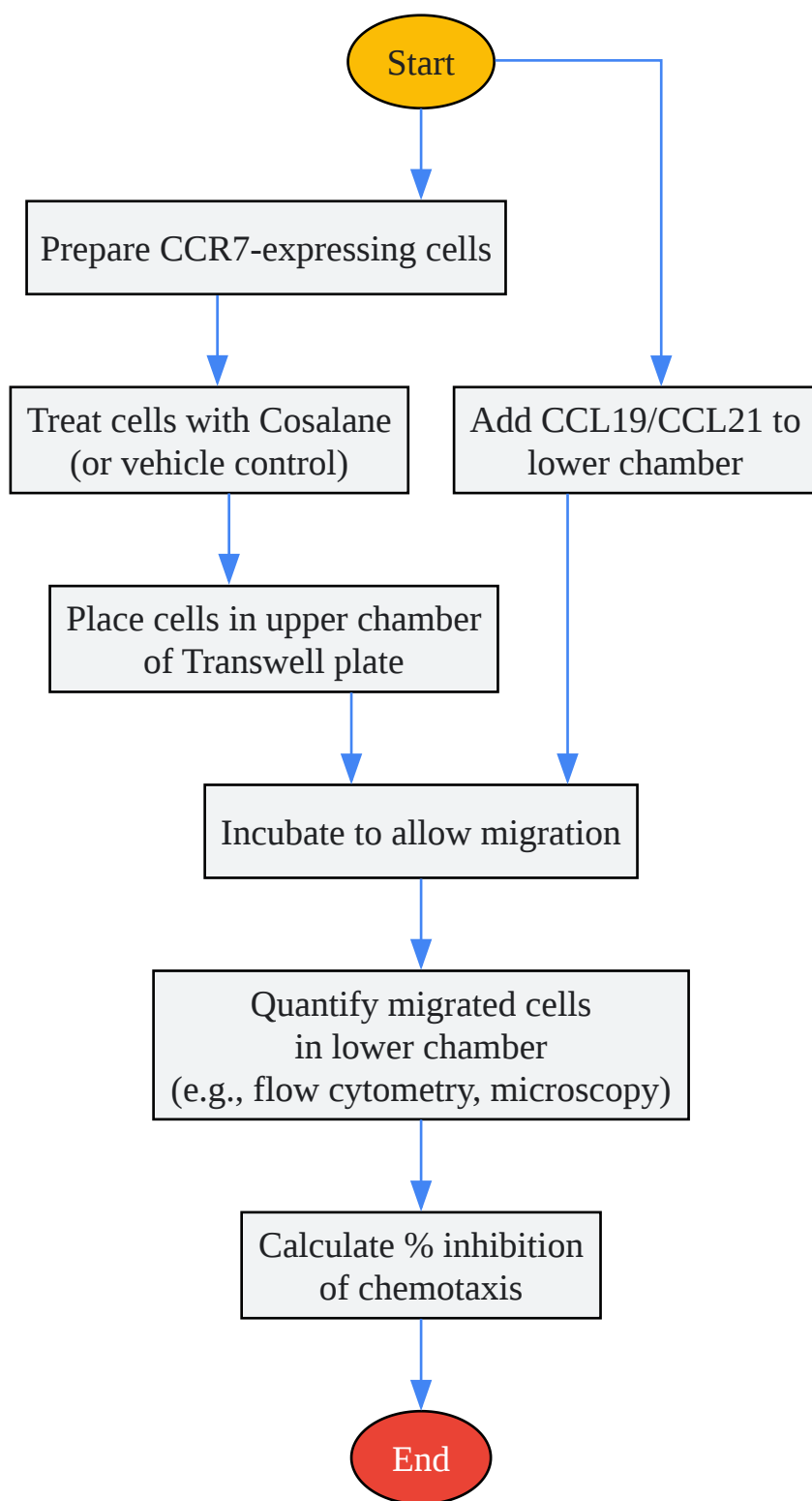
HIV-1 entry inhibition by **Cosalane**.

Chemokine Receptor Antagonism: CCR7 Signaling

Cosalane has been identified as a potent antagonist of the CC-chemokine receptor 7 (CCR7). CCR7 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of immune cells. Upon binding of its ligands, CCL19 and CCL21, CCR7 activates downstream signaling pathways, including the MAPK/ERK pathway, leading to chemotaxis. **Cosalane** inhibits this signaling, likely by binding to the receptor and preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling.







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